Nephritogenoside
Description
Properties
CAS No. |
81276-22-4 |
|---|---|
Molecular Formula |
C18H32O16 |
Molecular Weight |
504.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11+,12+,13-,14-,15+,16+,17+,18?/m0/s1 |
InChI Key |
FZWBNHMXJMCXLU-BCGMDATISA-N |
SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O |
Other CAS No. |
81276-22-4 |
Synonyms |
nephritogenic glycopeptide nephritogenic glycoprotein nephritogenic glycoprotein, human nephritogenic glycoprotein, mouse nephritogenic glycoprotein, rat nephritogenoside nephritogenoside protein, human nephritogenoside protein, mouse nephritogenoside protein, rat |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key differences between nephritogenoside and structurally or functionally related glycopeptides/glycolipids:
Key Findings :
- Structural Specificity: this compound’s trisaccharide unit (three glucose residues) distinguishes it from heteropolysaccharide glycopeptides (containing galactose, mannose, and GlcNAc) and Gb3 (a ceramide-linked trisaccharide with galactose and glucose) . This structural variance dictates its unique autoimmune reactivity in IgAN and FD.
- Disease Mechanisms: In FD, Gb3 accumulation and structural similarity to this compound may lead to cross-reactive immune responses, explaining the co-occurrence of FD and IgAN in some patients . Heteropolysaccharide glycopeptides induce membranous nephropathy via distinct antigenic epitopes, contrasting with this compound’s proliferative effects .
- Synthetic Efficiency: this compound’s trisaccharide unit is synthesized using phenyl 1-thioglycoside sulfoxides under mild conditions, achieving high yields (72–98%) without cleaving protective groups like trityl . This method outperforms traditional Koenigs-Knorr glycosylation, which struggles with unstable intermediates .
Immunological Cross-Reactivity
This compound shares antigenic similarities with Gb3, a glycolipid accumulating in FD. This mimicry may explain why FD patients develop IgAN-like pathology due to immune cross-reactivity .
Clinical and Diagnostic Relevance
- This compound in Toxemia: Its detection in toxemia patients’ urine suggests a role in endothelial dysfunction, though its exact pathogenic mechanism remains unclear .
- Biomarker Potential: Unlike laminin-derived glycopeptides (structural non-antigens), this compound’s immunogenicity makes it a candidate biomarker for autoimmune glomerulonephritis .
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